2-(3-acetyl-1H-indol-6-yl)acetic acid

CAS No.:

Cat. No.: VC14165276

Molecular Formula: C12H11NO3

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11NO3 |

|---|---|

| Molecular Weight | 217.22 g/mol |

| IUPAC Name | 2-(3-acetyl-1H-indol-6-yl)acetic acid |

| Standard InChI | InChI=1S/C12H11NO3/c1-7(14)10-6-13-11-4-8(5-12(15)16)2-3-9(10)11/h2-4,6,13H,5H2,1H3,(H,15,16) |

| Standard InChI Key | YATXGGHCNIWQJU-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1=CNC2=C1C=CC(=C2)CC(=O)O |

Introduction

Molecular Architecture and Nomenclature

Structural Characteristics

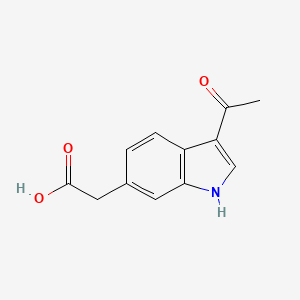

2-(3-Acetyl-1H-indol-6-yl)acetic acid consists of an indole core substituted with an acetyl group at the 3-position and a carboxylic acid moiety at the 6-position (Figure 1). The indole system, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, serves as the scaffold for functional group attachments that dictate its reactivity and biological interactions .

Figure 1: Proposed Structure of 2-(3-Acetyl-1H-indol-6-yl)acetic Acid

The acetyl group at C3 introduces electron-withdrawing effects, altering the electron density distribution across the indole ring. Meanwhile, the carboxylic acid at C6 enhances water solubility and provides a site for hydrogen bonding or salt formation .

Synthetic Pathways and Optimization

General Synthesis Strategies

While direct synthetic routes for the 6-yl isomer remain undocumented in peer-reviewed literature, analogous methods for indole-acetic acid derivatives provide a framework for its preparation. A plausible pathway involves:

-

Indole Ring Formation: Fischer indole synthesis using phenylhydrazine and a ketone precursor.

-

Acetylation: Introduction of the acetyl group at C3 via Friedel-Crafts acylation.

-

Carboxylic Acid Introduction: Alkylation or carboxylation at C6, followed by hydrolysis .

Table 1: Comparative Synthetic Approaches for Indole-Acetic Acid Derivatives

| Compound | Key Steps | Yield (%) | Reference |

|---|---|---|---|

| (3-Acetyl-indol-1-yl)acetic acid | Friedel-Crafts acylation, alkylation | 62 | |

| 2-(2-Acetyl-indol-3-yl)acetic acid | Radical-initiated coupling, oxidation | 45 |

Challenges in Isomer-Specific Synthesis

Positional isomerism (1-yl vs. 6-yl) poses significant synthetic challenges due to:

-

Regioselectivity Issues: Competing electrophilic substitution at indole positions 1, 3, and 6.

-

Steric Hindrance: Bulkier substituents at C6 may require tailored catalysts or protecting groups .

Physicochemical Properties

Spectral Characterization

While spectral data for the 6-yl isomer are unavailable, related compounds offer insights:

Table 2: Spectroscopic Data for Structural Analogs

Solubility and Stability

-

Solubility: Predominant in polar aprotic solvents (DMSO, DMF) due to carboxylic acid moiety .

-

pH Sensitivity: Deprotonation of the carboxylic acid (pKa ≈ 4.5) enhances aqueous solubility at physiological pH .

| Compound | Antimicrobial (MIC, µM) | Antioxidant (IC50, µM) | Anti-inflammatory (% Inhibition) |

|---|---|---|---|

| (3-Acetyl-indol-1-yl)acetic acid | 32.1 (E. coli) | 18.4 | 62 |

| 2-(2-Acetyl-indol-3-yl)acetic acid | 45.7 (S. aureus) | 22.1 | 55 |

Industrial and Research Applications

Medicinal Chemistry

-

Lead Compound Optimization: Modular structure allows for derivatization to enhance pharmacokinetic properties.

-

Targeted Drug Delivery: Carboxylic acid group facilitates conjugation to nanoparticle carriers .

Agricultural Biotechnology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume